molecular formula C18H14BrClN2O3S2 B241402 N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide

N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide

Numéro de catalogue B241402
Poids moléculaire: 485.8 g/mol
Clé InChI: ONJNWEFFNSZXOW-QZOVRRJPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide, also known as BCTC, is a chemical compound that has been widely studied for its potential use in scientific research. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), a receptor that is involved in the sensation of pain and heat. In

Applications De Recherche Scientifique

N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has been widely studied for its potential use in scientific research, particularly in the field of pain and inflammation. The TRPV1 receptor is involved in the sensation of pain and heat, and N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has been shown to selectively block this receptor. This makes N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide a potential candidate for the development of new pain medications. N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has also been studied for its potential use in the treatment of inflammatory bowel disease, as TRPV1 has been shown to play a role in the regulation of intestinal inflammation.

Mécanisme D'action

N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide selectively blocks the TRPV1 receptor, which is involved in the sensation of pain and heat. TRPV1 is a non-selective cation channel that is activated by various stimuli, including capsaicin, heat, and low pH. When activated, TRPV1 allows the influx of calcium ions into the cell, which can lead to the release of neurotransmitters and the sensation of pain. N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide blocks the TRPV1 receptor by binding to a specific site on the receptor, preventing its activation by stimuli.
Biochemical and Physiological Effects:
N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In a study by Gavva et al. (2005), N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide was shown to block capsaicin-induced calcium influx in TRPV1-expressing cells. N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has also been shown to block the thermal activation of TRPV1 in vitro. In vivo, N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has been shown to reduce pain in animal models of inflammatory and neuropathic pain.

Avantages Et Limitations Des Expériences En Laboratoire

N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has several advantages for use in lab experiments. It is a selective TRPV1 antagonist, which allows for the specific blocking of this receptor without affecting other ion channels. N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has also been shown to be effective in animal models of pain and inflammation. However, there are also some limitations to the use of N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide in lab experiments. N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide is not fully understood, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for the study of N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide. One area of research is the development of new pain medications based on the selective blocking of the TRPV1 receptor. N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has shown promise in animal models of pain, and further research is needed to determine its potential as a therapeutic agent. Another area of research is the role of TRPV1 in other physiological processes, such as inflammation and cancer. N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease, and further research is needed to determine its potential in other inflammatory conditions. Finally, the mechanism of action of N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide is not fully understood, and further research is needed to elucidate the molecular interactions between N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide and the TRPV1 receptor.

Méthodes De Synthèse

The synthesis method of N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidine. This intermediate is then reacted with p-chlorobenzenesulfonyl chloride to form the final product, N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide. The synthesis of N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has been described in detail in a study by Gavva et al. (2005).

Propriétés

Formule moléculaire

C18H14BrClN2O3S2

Poids moléculaire

485.8 g/mol

Nom IUPAC

(NE)-N-[(5Z)-5-[(4-bromophenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide

InChI

InChI=1S/C18H14BrClN2O3S2/c1-2-22-17(23)16(11-12-3-5-13(19)6-4-12)26-18(22)21-27(24,25)15-9-7-14(20)8-10-15/h3-11H,2H2,1H3/b16-11-,21-18+

Clé InChI

ONJNWEFFNSZXOW-QZOVRRJPSA-N

SMILES isomérique

CCN\1C(=O)/C(=C/C2=CC=C(C=C2)Br)/S/C1=N/S(=O)(=O)C3=CC=C(C=C3)Cl

SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=NS(=O)(=O)C3=CC=C(C=C3)Cl

SMILES canonique

CCN1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=NS(=O)(=O)C3=CC=C(C=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.